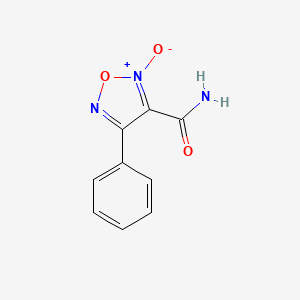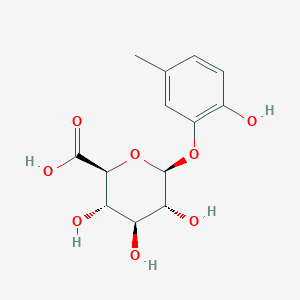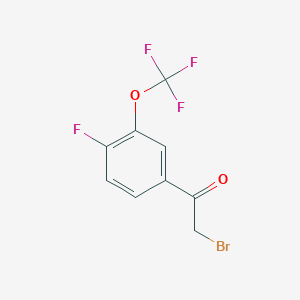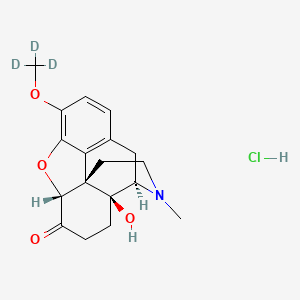
Oxycodone-O-methyl-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxycodone-O-methyl-d3 Hydrochloride is a deuterium-labeled derivative of oxycodone, an opioid analgesic used for the treatment of moderate to severe pain. The compound is chemically known as (5α)-4,5-epoxy-14-hydroxy-3-methoxy-d3-17-methylmorphinan-6-one hydrochloride. It is often used in scientific research due to its stable isotope labeling, which allows for precise analytical measurements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxycodone-O-methyl-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the oxycodone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis of oxycodone can result in the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve selective deuteration.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxycodone-O-methyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxymorphone, a potent opioid analgesic.
Reduction: Reduction reactions can convert oxycodone to its reduced forms, such as noroxycodone.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxymorphone: Formed through oxidation.
Noroxycodone: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Oxycodone-O-methyl-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of oxycodone levels in biological samples.
Pharmacokinetics: Helps in studying the metabolism and distribution of oxycodone in the body.
Forensic Toxicology: Used in the detection and quantification of oxycodone in forensic samples.
Clinical Research: Assists in the development of new opioid formulations and understanding their pharmacological effects.
Mécanisme D'action
Oxycodone-O-methyl-d3 Hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, altering the perception and response to pain. The compound also affects the brain stem respiratory centers, leading to respiratory depression at higher doses. The molecular targets include opioid receptors, and the pathways involved are primarily related to pain modulation and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxycodone: The non-deuterated form of the compound.
Oxymorphone: A potent opioid analgesic derived from oxycodone.
Noroxycodone: A metabolite of oxycodone with reduced analgesic potency.
Uniqueness
Oxycodone-O-methyl-d3 Hydrochloride is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification is essential.
Propriétés
Formule moléculaire |
C18H22ClNO4 |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-9-(trideuteriomethoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H/t13-,16+,17+,18-;/m1./s1/i2D3; |
Clé InChI |
MUZQPDBAOYKNLO-FBOZZFOFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)O)C=C1.Cl |
SMILES canonique |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


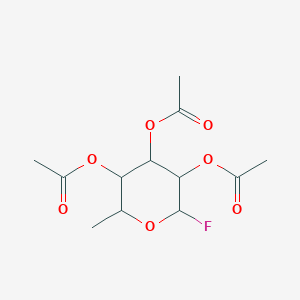
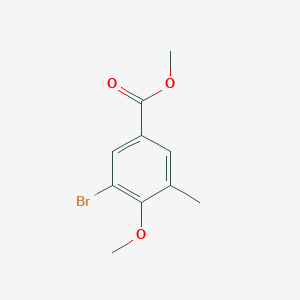
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
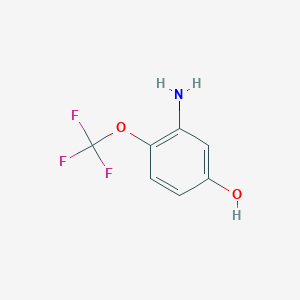
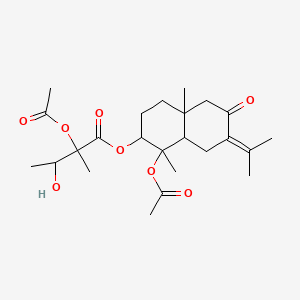

![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
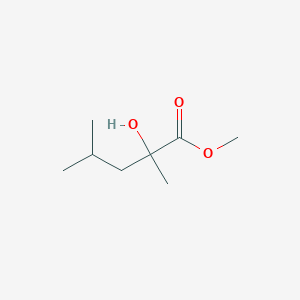
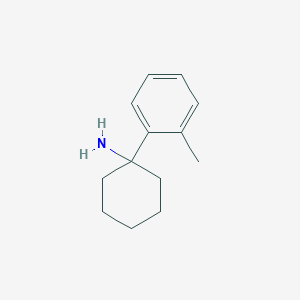
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
